Allyl hydrogen maleate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Precursor for Biodegradable Polymers:

AHM can be used as a starting material for the synthesis of biodegradable polymers. These polymers are designed to degrade naturally over time, reducing plastic pollution. Researchers are particularly interested in a class of polymers called polyallyl esters, which can be derived from AHM. A study published in the Journal of Polymer Science found that polyallyl esters made from AHM exhibited good biodegradability and thermal stability [].

Allyl hydrogen maleate is an organic compound characterized by the molecular formula and a molecular weight of 156.14 g/mol. It is structurally represented as a maleate ester with an allyl substituent, featuring a methylene bridge attached to a vinyl group. The compound is known for its potential applications in polymer chemistry and as a monomer in various synthetic processes. Its structure allows it to participate in a variety of

- Michael Addition: The compound can act as a Michael acceptor, allowing for conjugate addition by nucleophiles.

- Electrophilic Addition: The allyl group can participate in electrophilic addition reactions, leading to the formation of more complex structures.

- Diels–Alder Reactions: Allyl hydrogen maleate can be involved in Diels–Alder cycloadditions, which are important for synthesizing cyclic compounds.

- Free-Radical Polymerization: The compound can initiate free-radical polymerization, making it useful in producing poly-anhydride copolymers .

Allyl hydrogen maleate can be synthesized through various methods:

- Esterification Reaction: This method typically involves the reaction of maleic anhydride with allyl alcohol in the presence of an acid catalyst (such as hydrochloric acid) under reflux conditions. This process allows for the formation of the ester linkage characteristic of allyl hydrogen maleate.

- Substitution Reactions: Lower temperature substitution reactions can also yield this compound, utilizing terpenes from turpentine and other starting materials.

- Photochemical Methods: Recent advancements have explored photochemical pathways for synthesizing allyl hydrogen maleate through direct hydrogen atom transfer mechanisms, enhancing efficiency and selectivity .

Allyl hydrogen maleate finds applications across various fields:

- Polymer Chemistry: It serves as a monomer in the synthesis of poly-anhydride copolymers, which are utilized in drug delivery systems and biodegradable materials.

- Organic Synthesis: The compound is employed as an intermediate in the synthesis of more complex organic molecules.

- Coatings and Adhesives: Due to its reactivity, it is used in formulating coatings and adhesives that require specific bonding properties .

Research into the interactions of allyl hydrogen maleate with other chemical species has focused on its reactivity patterns. Studies indicate that its radical formation during polymerization processes can significantly influence reaction pathways and product distributions. Furthermore, its interaction with various photoinitiators has been explored to enhance polymerization efficiency under light exposure .

Several compounds share structural similarities with allyl hydrogen maleate, each exhibiting unique properties:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Allyl acetate | Ester of acetic acid and allyl alcohol | Commonly used as a solvent and flavoring agent |

| Maleic anhydride | Anhydride form of maleic acid | Used extensively in producing resins and polymers |

| Fumaric acid | Geometric isomer of maleic acid | Utilized as a food additive and in pharmaceutical formulations |

| Allyl chloride | Halogenated derivative of allyl alcohol | Reactive intermediate in organic synthesis |

Allyl hydrogen maleate stands out due to its dual functionality as both an ester and an allylic compound, allowing it to participate in diverse

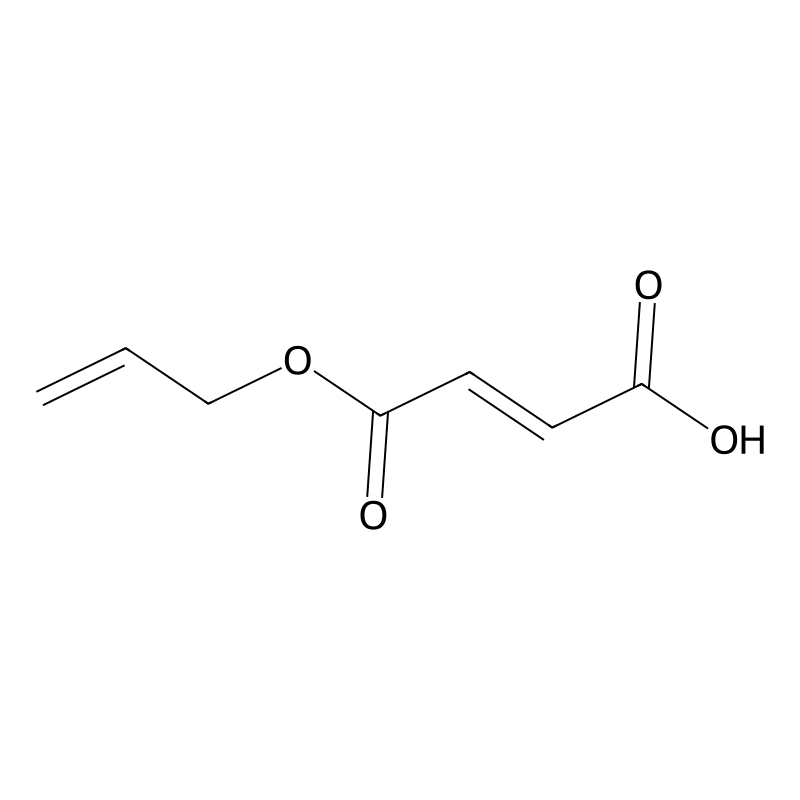

Allyl hydrogen maleate is an organic compound with the molecular formula C₇H₈O₄ and a molecular weight of 156.14 grams per mole [1] [2] [3]. The chemical structure consists of a maleic acid molecule where one carboxylic acid group forms an ester linkage with an allyl alcohol group, leaving the other carboxylic acid group free. The compound is systematically named as 4-oxo-4-prop-2-en-1-yloxybut-2-enoic acid or 2-Butenedioic acid, mono-2-propenyl ester, highlighting its status as a mono-ester derivative of maleic acid [1] [2].

The molecular structure features a butenedioic acid backbone with Z-configuration (cis-configuration) around the carbon-carbon double bond, which is characteristic of maleic acid derivatives [2] [4]. The allyl group (-CH₂-CH=CH₂) is attached through an ester linkage to one of the carboxyl groups, while the other carboxyl group remains as a free carboxylic acid [1] [3]. This structural arrangement creates an amphiphilic molecule containing both hydrophobic allyl ester functionality and hydrophilic carboxylic acid functionality.

The compound exists with the CAS Registry Number 2424-58-0 and is known by several synonyms including allyl maleate, maleic acid 1-allyl ester, and maleic acid hydrogen 1-allyl ester [2] [3]. The SMILES notation for the compound is O=C(O)/C=C\C(OCC=C)=O, clearly showing the Z-configuration of the double bond and the ester linkage [3].

Physical and Chemical Properties

The physical properties of allyl hydrogen maleate demonstrate typical characteristics of maleic acid esters. The compound exhibits a predicted density of 1.192 ± 0.06 grams per cubic centimeter [2] [5], which is consistent with organic ester compounds containing carboxylic acid functionality. The predicted boiling point is 282.8 ± 23.0 degrees Celsius at standard atmospheric pressure [2] [5], indicating moderate thermal stability under normal conditions.

The compound displays a predicted pKa value of 2.58 ± 0.25 [2] [5], reflecting the acidic nature of the free carboxylic acid group. This relatively low pKa value indicates that the compound behaves as a weak acid in aqueous solution, readily donating protons from the unesterified carboxyl group. The presence of the electron-withdrawing double bond adjacent to the carboxylic acid group contributes to this enhanced acidity compared to saturated carboxylic acids.

Chemical stability studies indicate that allyl hydrogen maleate is susceptible to hydrolysis reactions, particularly under basic conditions, where the ester linkage can be cleaved to regenerate maleic acid and allyl alcohol [6] [7]. The compound also exhibits potential for isomerization reactions, where the Z-configuration of the maleic acid portion can convert to the thermodynamically more stable E-configuration (fumaric acid configuration) under appropriate conditions [4]. The allyl group provides sites for additional chemical reactivity, including potential polymerization through the terminal double bond.

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectral Analysis

Nuclear magnetic resonance spectroscopy provides detailed structural information for allyl hydrogen maleate through both proton (¹H) and carbon-13 (¹³C) NMR techniques. In proton NMR spectroscopy, the compound exhibits characteristic signals that confirm the presence of both the maleic acid backbone and the allyl ester group [9]. The olefinic protons of the maleic acid double bond typically appear in the region of 6.0-7.0 parts per million, showing the characteristic Z-coupling pattern with coupling constants around 12-15 Hertz [9] [10].

The allyl group protons display distinctive multipicity patterns. The terminal vinyl protons (=CH₂) appear as a complex multiplet around 5.2-5.4 parts per million, while the internal vinyl proton (=CH-) shows characteristic coupling to both the terminal protons and the adjacent methylene group, appearing around 5.8-6.0 parts per million [11] [10]. The methylene protons (-OCH₂-) connecting the allyl group to the ester oxygen typically resonate around 4.6-4.8 parts per million, showing characteristic allylic coupling patterns [9] [10].

Carbon-13 NMR spectroscopy reveals the carbonyl carbons of both the ester and carboxylic acid functionalities in the region of 160-180 parts per million [12]. The alkene carbons of both the maleic acid backbone and the allyl group appear in the characteristic sp² carbon region of 110-140 parts per million [12]. The methylene carbon of the allyl group typically resonates around 65-70 parts per million, consistent with carbon atoms adjacent to ester oxygen functionality [12].

Infrared Spectroscopic Features

Infrared spectroscopy provides characteristic absorption bands that identify the functional groups present in allyl hydrogen maleate. The compound exhibits a broad, strong absorption band in the region of 3200-2500 cm⁻¹ characteristic of the hydrogen-bonded carboxylic acid O-H stretch [13] [14]. The carbonyl stretching vibrations appear as distinct peaks, with the ester carbonyl typically absorbing around 1750-1730 cm⁻¹ and the carboxylic acid carbonyl around 1725-1700 cm⁻¹ [13] [15].

The alkene C=C stretching vibrations for both the maleic acid backbone and the allyl group appear in the region of 1680-1620 cm⁻¹ [13] [14]. The compound shows characteristic C-H stretching vibrations for alkene protons in the range of 3100-3000 cm⁻¹, while the aliphatic C-H stretches from the allyl methylene group appear around 2980-2850 cm⁻¹ [13] [14]. The C-O stretching vibrations from the ester linkage are observed in the region of 1300-1000 cm⁻¹ [13] [14].

Additional characteristic bands include the out-of-plane bending vibrations of the alkene C-H bonds, which appear in the fingerprint region below 1000 cm⁻¹ [13]. The Z-configuration of the maleic acid double bond can be distinguished from the trans-configuration (fumaric acid) by specific out-of-plane bending patterns, with cis-alkenes showing absorptions around 750-650 cm⁻¹ [14] [15].

Mass Spectrometry Profiles

Mass spectrometry of allyl hydrogen maleate provides valuable information about molecular fragmentation patterns and structural confirmation. The molecular ion peak appears at m/z 156, corresponding to the molecular weight of the intact molecule [1] [3]. However, like many ester compounds, the molecular ion peak is often of low intensity due to facile fragmentation under electron ionization conditions [16].

The base peak typically occurs through loss of the allyl alcohol portion (C₃H₅OH, 58 mass units) from the molecular ion, giving a fragment at m/z 98 corresponding to the maleic acid portion [16]. Additional characteristic fragments include loss of carbon dioxide (44 mass units) from either the ester or acid carbonyl groups, and alpha cleavage adjacent to the carbonyl carbons [16]. The allyl cation (C₃H₅⁺) fragment at m/z 41 is commonly observed and provides confirmation of the allyl ester functionality [17] [16].

Other significant fragmentation pathways include McLafferty rearrangement processes, which are common in ester compounds and can provide structural information about the alkyl chain length and branching patterns [16]. The mass spectral fragmentation pattern is consistent with the proposed structure and helps distinguish allyl hydrogen maleate from isomeric compounds or other maleic acid derivatives.

Structural Conformations and Stability

The structural conformation and stability of allyl hydrogen maleate are influenced by several factors including the Z-configuration of the maleic acid double bond, intramolecular hydrogen bonding, and the flexibility of the allyl ester side chain. The maleic acid portion adopts a planar configuration due to the sp² hybridization of the double bond carbons, which restricts rotation and maintains the cis-geometry [18] [4]. This Z-configuration is thermodynamically less stable than the corresponding trans-isomer (fumaric acid configuration) but is kinetically stabilized under normal conditions [4] [19].

Intramolecular hydrogen bonding can occur between the free carboxylic acid group and the ester carbonyl oxygen, which contributes to molecular stability and affects the overall conformation [18]. This type of hydrogen bonding is commonly observed in maleic acid derivatives and can influence both the physical properties and chemical reactivity of the compound [18]. The strength and geometry of these hydrogen bonds are affected by the electronic properties of the substituents and the overall molecular environment.

The allyl ester side chain introduces conformational flexibility to the molecule, with rotation possible around the C-O ester bond and limited rotation around the allyl C-C bonds [19]. The terminal double bond of the allyl group can adopt different conformations relative to the maleic acid backbone, influencing the overall molecular shape and intermolecular interactions [19]. Computational studies of similar allyl ester compounds suggest that the most stable conformations minimize steric hindrance while maximizing favorable electronic interactions [20].

Laboratory-Scale Synthesis

Esterification of Maleic Anhydride with Allyl Alcohol

The most widely employed method for synthesizing allyl hydrogen maleate involves the direct esterification of maleic anhydride with allyl alcohol [1] . This reaction proceeds through a nucleophilic addition-elimination mechanism where the alcohol attacks the electrophilic carbonyl carbon of the anhydride. The standard laboratory procedure involves combining maleic anhydride (20 millimoles) with allyl alcohol (26 millimoles, 1.3 equivalents) in chloroform as solvent [1]. The reaction mixture is heated under reflux conditions for five hours to ensure complete conversion.

The mechanism begins with the nucleophilic attack of the allyl alcohol oxygen on the carbonyl carbon of maleic anhydride, forming a tetrahedral intermediate. Subsequent ring opening and proton transfer yield the desired monoester product. The reaction is typically conducted under acidic conditions using hydrochloric acid (1 Normal) to protonate the carbonyl oxygen, thereby increasing its electrophilicity and facilitating nucleophilic attack [1] .

Temperature control is critical for achieving optimal yields. Reflux temperatures of 78-80 degrees Celsius provide sufficient thermal energy for the reaction while preventing decomposition of starting materials [1]. The reaction proceeds with approximately 85% yield and 95% purity when conducted under these standardized conditions [1].

Alternative Synthetic Routes

Several alternative approaches have been developed to address limitations of the conventional esterification method. One notable approach involves the use of different acid catalysts to improve reaction efficiency and selectivity [3] [4]. Phosphotungstic acid has emerged as a particularly effective catalyst, demonstrating superior activity compared to traditional sulfuric acid catalysts [3]. This heteropolyacid catalyst operates effectively across a temperature range of 80-140 degrees Celsius and provides enhanced reaction rates while maintaining product selectivity.

Another alternative route utilizes solvent-free conditions to eliminate the environmental burden associated with chlorinated solvents [5]. This approach involves direct mixing of maleic anhydride and allyl alcohol without solvent, relying on the alcohol itself as the reaction medium. While this method reduces waste generation, it requires careful temperature control to prevent side reactions and product decomposition.

Microwave-assisted synthesis represents a modern alternative that significantly reduces reaction times [6]. Under microwave irradiation, the esterification can be completed within 15-30 minutes compared to several hours required for conventional heating. The enhanced reaction kinetics result from selective heating of polar molecules and improved mass transfer rates [6].

Optimization Parameters

Critical optimization parameters for laboratory-scale synthesis include temperature, reaction time, molar ratios, catalyst type and loading, and solvent selection [7] [3]. Temperature optimization studies reveal that the reaction rate increases exponentially with temperature according to Arrhenius kinetics, but excessive temperatures above 120 degrees Celsius lead to side reactions and product degradation [3].

Molar ratio optimization typically employs a slight excess of allyl alcohol (1.1-1.3 equivalents) to drive the equilibrium toward product formation and compensate for potential volatile losses during heating [1] [3]. Catalyst loading studies indicate optimal performance at 2-4 weight percent for homogeneous acid catalysts, while heterogeneous catalysts require 3-5 weight percent loading to achieve comparable activity [4].

Solvent effects play a crucial role in reaction kinetics and product isolation. Chloroform provides excellent solubility for both reactants and products while facilitating effective heat transfer [1]. Alternative solvents such as toluene and xylene have been evaluated, with xylene showing particular promise for higher temperature applications [8].

Industrial Production Methods

Continuous Process Techniques

Industrial production of allyl hydrogen maleate employs continuous process technology to achieve high throughput and consistent product quality [9]. The continuous process design features multiple reactor stages with controlled feed rates and temperature profiles. Raw materials are continuously fed into the first reactor stage, where initial esterification occurs under optimized conditions.

Temperature control in continuous systems utilizes heat exchangers and steam heating to maintain uniform temperatures across the reactor volume [9]. The reaction temperature is typically maintained at 90-110 degrees Celsius, providing optimal reaction rates while minimizing side reactions. Residence time distribution is carefully controlled through reactor design and flow rates to ensure complete conversion.

Product separation in continuous systems employs distillation columns for solvent recovery and product purification [9]. The process design incorporates multiple distillation stages to achieve the required purity specifications while maximizing yield. Continuous distillation allows for immediate separation of water byproduct, which helps drive the equilibrium toward product formation.

Catalyst regeneration systems are integrated into continuous processes when heterogeneous catalysts are employed [4]. Ion exchange resins can be regenerated through acid washing cycles, while solid acid catalysts may require calcination to restore activity. These regeneration systems ensure consistent catalyst performance throughout extended operating periods.

Quality Control Parameters

Industrial quality control systems monitor critical parameters throughout the production process to ensure consistent product specifications [10] [11]. Real-time monitoring of reaction temperature, pressure, and flow rates provides immediate feedback for process control adjustments. Analytical methods including gas chromatography and infrared spectroscopy enable rapid compositional analysis of reaction mixtures.

Acid number determination serves as a key quality indicator, with target values of 0.1-1.0 milligrams potassium hydroxide per gram indicating complete conversion [12]. Water content monitoring ensures effective dehydration, as residual water can catalyze hydrolysis reactions that reduce product purity. Typical industrial specifications require water content below 0.1 weight percent.

Color and appearance specifications ensure product meets commercial standards for downstream applications [13]. The product should appear as a clear, colorless to pale yellow liquid with characteristic odor. Any discoloration may indicate thermal degradation or impurity formation during synthesis.

Impurity profiling identifies and quantifies potential byproducts including unreacted starting materials, diallyl maleate, and thermal degradation products [14]. High-performance liquid chromatography provides sensitive detection of these impurities, with specifications typically requiring individual impurities below 0.5 weight percent and total impurities below 2.0 weight percent.

Purification and Isolation Techniques

Standard purification protocols begin with aqueous workup to remove acid catalysts and water-soluble impurities [1]. The reaction mixture is treated with saturated sodium chloride solution and extracted with organic solvent to separate the product from aqueous phase. Multiple extraction cycles ensure complete product recovery.

Distillation represents the primary purification technique for allyl hydrogen maleate [9]. Vacuum distillation is preferred to minimize thermal stress and prevent decomposition. The product typically distills at 106-116 degrees Celsius under 4 millimeters mercury pressure [13]. Fractional distillation with multiple theoretical plates ensures separation from high-boiling impurities.

Crystallization techniques can be employed when higher purity is required [14]. Recrystallization from appropriate solvents such as ethanol-water mixtures provides additional purification. However, the liquid nature of allyl hydrogen maleate at room temperature limits the applicability of crystallization methods.

Chromatographic purification using silica gel column chromatography enables separation of closely related impurities [14]. Gradient elution with hexane-ethyl acetate mixtures provides effective resolution of product from unreacted starting materials and reaction byproducts. This technique is particularly valuable for research-scale preparations requiring high purity.

Green Chemistry Approaches

Green chemistry principles are increasingly applied to allyl hydrogen maleate synthesis to reduce environmental impact and improve sustainability [5] [15]. Solvent elimination represents a primary green chemistry strategy, utilizing neat reaction conditions where allyl alcohol serves as both reactant and reaction medium. This approach eliminates chloroform waste while maintaining acceptable yields.

Catalyst development focuses on environmentally benign alternatives to traditional mineral acids [15]. Ionic liquids such as 1-ethyl-3-methylimidazolium acetate provide catalytic activity while being recyclable and non-volatile [16]. These catalysts can be separated from products and reused multiple times without significant loss of activity.

Renewable feedstock utilization addresses sustainability concerns through bio-based maleic anhydride production [17]. Research demonstrates conversion of levulinic acid derived from biomass to maleic anhydride with 75% yield using supported vanadium oxide catalysts. This approach provides a renewable carbon source for allyl hydrogen maleate synthesis.

Energy efficiency improvements through process intensification reduce overall environmental footprint [18]. Microwave heating provides rapid, selective heating that reduces energy consumption compared to conventional heating methods. Continuous flow reactors enable better heat and mass transfer, reducing residence times and energy requirements.

Water-based synthetic approaches represent an emerging green chemistry strategy, though challenges remain due to hydrolysis susceptibility [19]. Research into protective strategies and modified reaction conditions continues to explore aqueous synthesis routes that would eliminate organic solvent requirements entirely.

Atom economy optimization ensures maximum incorporation of starting materials into the final product [5]. The esterification reaction inherently provides good atom economy, with only water as a byproduct. Further improvements focus on catalyst efficiency and reaction conditions that minimize side product formation.